molecular formula C64H118N32O14 B8235453 CID 22015825

CID 22015825

Cat. No.: B8235453
M. Wt: 1559.8 g/mol
InChI Key: RAVVEEJGALCVIN-UHFFFAOYSA-N
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Description

CID 22015825 (referred to as Compound 4 in ) is a fungal-derived epoxide with the molecular formula C₃₁H₃₄N₂O₈, identified via HRESIMS (high-resolution electrospray ionization mass spectrometry) at m/z 611.2246 [M + H]⁺ . Structurally, it is an epoxidation product of chaetogobosin Vb (Compound 3), characterized by an additional oxygen bridge between C-5 and C-6. Key spectroscopic features include:

  • NMR data: Absence of double-bond signals at C-5/C-6 (δC 63.0 and 65.1) compared to Compound 3 .
  • Stereochemistry: The absolute configurations at C-5 and C-6 were determined as (5R, 6S) via NOESY correlations (Me-11 to H-3/Me-12) and experimental ECD spectrum alignment with calculated data .

Properties

InChI

InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVVEEJGALCVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H118N32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1559.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 22015825” involves several steps, starting with the selection of appropriate starting materials. The synthetic route typically includes a series of condensation reactions, where intermediate compounds are formed and subsequently transformed into the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to maximize efficiency and minimize waste. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 22015825” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can convert the compound into its reduced form, often changing its chemical behavior.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired reaction pathway.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable, reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

The compound “CID 22015825” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “CID 22015825” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of CID 22015825 and Analogues

Compound Molecular Formula Key Structural Features NMR Shifts (δC, ppm) Biological/Functional Notes Reference
This compound C₃₁H₃₄N₂O₈ Epoxide bridge at C-5/C-6; α-orientation of Me-11/Me-12 C-5: 63.0; C-6: 65.1 Derived from chaetogobosin Vb
Compound 3 C₃₁H₃₄N₂O₇ Double bond at C-5/C-6; chaetogobosin Vb precursor C-5: 125.4; C-6: 130.2 Biosynthetic precursor to this compound
Compound 5 C₃₁H₃₄N₂O₈ Nitro group at C-1′; carbonyl at C-3′ C-3′: 200.3; C-1′: NO₂-substituted Stereochemistry preserved from chaetogobosin G
Compound 6 C₃₁H₃₈N₂O₆ Reduced unsaturation; hexanoate at C-12 C-12: 69.7; C-9: 68.7 Structural analog of chaetogobosin D

Key Findings:

Epoxidation vs. Double Bond (this compound vs. Compound 3) :

  • The epoxidation of Compound 3 introduces an oxygen bridge, altering the C-5/C-6 chemical environment (δC shifts from ~125–130 ppm to ~63–65 ppm) .
  • ECD spectra confirm retained stereochemistry at other chiral centers, except C-5/C-6 .

Functional Group Variations (this compound vs. Compound 5): Compound 5 features a nitro group (1′-NO₂) and carbonyl (C-3′), absent in this compound, suggesting divergent biosynthetic pathways . Both share the molecular formula C₃₁H₃₄N₂O₈, but differ in indole moiety modifications .

Side Chain Modifications (this compound vs. Compound 6): Compound 6 has a hexanoate group at C-12 (δC 69.7) and reduced unsaturation (14 vs. 16 double bond equivalents in this compound) .

Research Implications

  • Biosynthetic Pathways : The epoxidation of Compound 3 to this compound highlights enzymatic oxidation steps in fungal secondary metabolism .
  • Structure-Activity Relationships (SAR) : Functional groups like epoxides (this compound) and nitro groups (Compound 5) may influence bioactivity, warranting pharmacological studies .

Q & A

Basic Question

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. Avoid vague terms (e.g., "explore effects") and refine questions iteratively with feedback from peers or supervisors . For example:

    "How does varying solvent polarity (Intervention) affect the crystallization yield (Outcome) of this compound (Population) compared to non-polar solvents (Comparison)?"

What are best practices for conducting a literature review on this compound?

Basic Question

  • Methodological Answer :
    • Use Google Scholar with precise keywords (e.g., "this compound synthesis," "crystallography") and track sources using reference managers.
    • Prioritize primary sources (e.g., experimental data in peer-reviewed journals) over secondary summaries .
    • Critically evaluate methodologies in prior studies, noting gaps (e.g., limited solubility data) .

How to design reproducible experiments for this compound characterization?

Advanced Question

  • Methodological Answer :
    • Pre-register protocols : Document variables (e.g., temperature, solvent purity) and equipment specifications (e.g., NMR calibration) .
    • Standardize controls : Include negative/positive controls (e.g., solvent blanks, reference compounds) to validate results .
    • Publicly archive raw data : Share spectra, chromatograms, and crystallization conditions in repositories for peer verification .

How should researchers analyze contradictory data in this compound studies?

Advanced Question

  • Methodological Answer :
    • Validate methodologies : Check for instrumental errors (e.g., HPLC column degradation) or environmental variability (e.g., humidity during crystallization) .
    • Statistical reconciliation : Apply ANOVA or regression models to identify outliers or confounding factors .
    • Cross-disciplinary consultation : Engage crystallographers, spectroscopists, or computational chemists to reinterpret conflicting data (e.g., differing XRD vs. NMR results) .

What ethical considerations apply to this compound research?

Basic Question

  • Methodological Answer :
    • Disclose conflicts : Declare funding sources or partnerships (e.g., industry collaborations) in publications .
    • Follow institutional guidelines : Obtain ethics approval for studies involving human/animal subjects (e.g., toxicity testing) .
    • Data transparency : Avoid selective reporting; publish negative results (e.g., failed synthesis attempts) to prevent bias .

How to optimize synthetic pathways for this compound derivatives?

Advanced Question

  • Methodological Answer :
    • Iterative design : Use DoE (Design of Experiments) to test reaction parameters (e.g., catalyst loading, reaction time) .
    • Characterization rigor : Validate derivative purity via HPLC (>95%) and elemental analysis .
    • Comparative analysis : Benchmark yields/selectivity against existing routes (e.g., Grignard vs. Suzuki couplings) .

How to address interdisciplinary challenges in this compound research?

Advanced Question

  • Methodological Answer :
    • Define shared terminology : Clarify jargon (e.g., "yield" in synthetic chemistry vs. pharmacology) in collaborative teams .
    • Integrate methodologies : Combine computational modeling (e.g., DFT for reaction mechanisms) with experimental validation .
    • Publish in hybrid journals : Target journals like ACS Omega that welcome cross-disciplinary studies .

What strategies ensure robust statistical analysis in this compound studies?

Advanced Question

  • Methodological Answer :
    • Power analysis : Calculate sample sizes to detect meaningful differences (e.g., ≥3 replicates for kinetic studies) .
    • Error propagation : Quantify uncertainties in derived parameters (e.g., rate constants from absorbance data) .
    • Open-source tools : Use R/Python packages (e.g., SciPy, Pandas) for reproducible data processing .

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